molecular formula C6H9N3 B13098090 2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine CAS No. 651043-44-6

2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine

Cat. No.: B13098090
CAS No.: 651043-44-6
M. Wt: 123.16 g/mol
InChI Key: PJWYZSXPRXIEQY-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrahydroimidazo[1,2-a]pyrimidine is a heterocyclic compound that features a fused ring system combining imidazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetrahydroimidazo[1,2-a]pyrimidine can be synthesized through various methods. One common approach involves the Biginelli condensation reaction, which combines an aldehyde, a β-keto ester, and urea under acidic conditions . Another method involves the reaction of diamines with 1,1-bis(methylthio)-2-nitroethene and substituted salicylaldehyde in ethanol under reflux conditions .

Industrial Production Methods: Industrial production of 1,2,3,5-Tetrahydroimidazo[1,2-a]pyrimidine typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,5-Tetrahydroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

CAS No.

651043-44-6

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C6H9N3/c1-2-7-6-8-3-5-9(6)4-1/h1-2H,3-5H2,(H,7,8)

InChI Key

PJWYZSXPRXIEQY-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC=CNC2=N1

Origin of Product

United States

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